SEC8 protein
CAS No.: 147785-56-6
Cat. No.: VC0233032
Molecular Formula: C25H32N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147785-56-6 |
---|---|
Molecular Formula | C25H32N2O |
Molecular Weight | 0 |
Introduction
Molecular Structure and Characteristics
Structural Features
SEC8 possesses a distinctive molecular architecture that facilitates its function within the exocyst complex. High-resolution crystallographic studies have revealed that SEC8 contains an exceptionally long helix at its C-terminus . This structural feature includes a unique "spacer" segment comprising 14 amino acid residues that bridges the ITTV (Isoleucine-Threonine-Threonine-Valine) motif to the compact core of the protein .
The C-terminal motif, initially characterized as TTV (Threonine-Threonine-Valine) and later refined as ITTV, is particularly significant as it mediates SEC8's interaction with PDZ domain-containing proteins . Crystal structure analysis at 2.5 Å resolution of the C-terminal half of rat SEC8 has provided valuable insights into this interaction mechanism .
Domain Organization
SEC8 contains a specific domain known as the "Sec8 exocyst complex component specific domain" which is unique to this protein . This domain contributes to SEC8's specialized function within the exocyst complex and its ability to participate in protein-protein interactions. The domain architecture of SEC8 allows it to maintain the structural integrity necessary for exocyst complex assembly while facilitating specific interactions with target proteins.
Functional Roles in Cellular Processes
Vesicle Trafficking and Exocytosis
As a component of the exocyst complex, SEC8 plays a critical role in the tethering of secretory vesicles to the plasma membrane . In yeast, SEC8 functions as part of a multisubunit complex that localizes to small bud tips, indicating its role in polarized secretion . The protein is recruited to cell-cell contacts in epithelial cells, where it specifies transport vesicle delivery to the basal-lateral membrane, thereby contributing to cell polarity maintenance .
The exocyst complex, including SEC8, operates at the intersection of vesicle transport and membrane fusion, serving as a crucial regulatory point in the secretory pathway. By ensuring that vesicles are properly tethered to specific plasma membrane domains before SNARE-mediated fusion, SEC8 contributes to the spatial and temporal precision of exocytosis.
Interactions with PDZ Domain Proteins
One of the most well-characterized interactions of SEC8 is with PDZ domain-containing scaffolding proteins, particularly those found in neuronal synapses. SEC8 binds to the PDZ1-2 domains of postsynaptic density protein-95 (PSD-95), a key component of the postsynaptic density in neurons . This binding is dependent on SEC8's C-terminal sequence and can be competed with peptides that bind to the peptide-binding site of PDZ1 and PDZ2 .
Recent structural studies have revealed that SEC8 preferentially binds to the PDZ2 domain of synapse-associated protein 102 (SAP102) over its PDZ1 and PDZ3 domains . The unique spacer segment in SEC8's C-terminal region is critical for this interaction, as deletion of this spacer completely abolishes binding to SAP102 . This selective binding may play a crucial role in the assembly and regulation of synaptic protein complexes.
Immunoblotting studies have demonstrated that SEC8 and PSD-95 are enriched in the same brain regions and share similar subcellular distribution patterns in pheochromocytoma cells, suggesting these proteins likely interact in vivo . Furthermore, immunoprecipitation studies in brain tissue provide additional evidence for a SEC8-PSD-95 interaction .
SEC8 in Disease Pathology
Role in Oral Squamous-Cell Carcinoma
Research has implicated SEC8 in the progression of oral squamous-cell carcinoma (OSCC) . Studies evaluating the expression status and effects of SEC8 in OSCC cell lines have found that both SEC8 mRNA and protein expressions are significantly upregulated in these cancer cells compared to normal counterparts .
Functional analyses involving SEC8 knockdown in OSCC cells revealed several important findings:
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Reduced cellular proliferation
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Decreased invasiveness
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Diminished secretion of matrix metalloproteinases (MMPs), including MMP-2, proMMP-2, and proMMP-9
These results suggest that SEC8 might contribute to OSCC progression by mediating the secretion of MMPs, which are known to facilitate cancer cell invasion and metastasis by degrading extracellular matrix components . Clinical investigations further support this role, as higher SEC8 protein expression in primary OSCC samples was found to correlate with increased tumor size (p = 0.03) .
Research Methodologies in SEC8 Studies
Research on SEC8 has employed diverse methodologies to elucidate its structure, function, and roles in disease:
Molecular and Cellular Techniques
Investigations into SEC8's expression and function have utilized:
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Quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) and immunoblotting for expression analysis
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Proliferation and invasiveness assays to assess cellular phenotypes
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Immunohistochemistry to evaluate protein expression in tissue samples
Structural Biology Approaches
Understanding of SEC8's molecular architecture has been advanced through:
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X-ray crystallography to determine three-dimensional structure at 2.5 Å resolution
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AlphaFold-based prediction of protein structures from amino acid sequences
Protein Interaction Studies
SEC8's binding partners and interaction mechanisms have been characterized using:
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Immunoprecipitation to detect protein-protein interactions in vivo
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Deletion mutant analysis to identify critical binding domains
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Stable isotope labeling by amino acids (SILAC) coupled with mass spectrometry for protein half-life and abundance determinations
Current Challenges and Future Research Directions
Despite significant advances in understanding SEC8's structure and function, several challenges and knowledge gaps remain:
Mechanistic Understanding
Further research is needed to elucidate:
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The precise molecular mechanisms by which SEC8 contributes to vesicle tethering
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How SEC8's interactions with PDZ domain proteins are regulated in different cellular contexts
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The complete interactome of SEC8 beyond currently identified partners
Neurological Implications
The role of SEC8 in neuronal development and synaptic function deserves further investigation, particularly:
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Its contribution to synaptogenesis and synaptic plasticity
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Potential involvement in neurodevelopmental disorders or neurodegenerative diseases
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How disruption of SEC8-PDZ domain interactions might affect neuronal function
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